molecular formula C23H23NO2S B2735357 N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-diphenylpropanamide CAS No. 2034339-59-6

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-diphenylpropanamide

Cat. No.: B2735357
CAS No.: 2034339-59-6
M. Wt: 377.5
InChI Key: HCDCGTKNYNATDB-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-diphenylpropanamide is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-diphenylpropanamide can be achieved through several synthetic routes. One common method involves the condensation reaction of 5-acetylthiophene with 2-bromoethylamine, followed by coupling with 3,3-diphenylpropanoic acid. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the typical methods used for the industrial production of thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-diphenylpropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-diphenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-diphenylpropanamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the diphenylpropanamide moiety.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2S/c1-17(25)22-13-12-20(27-22)14-15-24-23(26)16-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,21H,14-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDCGTKNYNATDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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